PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE
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Overview
Description
PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a synthetic organic compound with the molecular formula C18H16Cl2N2O3S It is characterized by the presence of a propyl ester group, a dichlorobenzoyl moiety, and a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propyl alcohol to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Propyl 4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate
- Propyl 4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate
- Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate
Uniqueness
PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to the presence of two chlorine atoms in the dichlorobenzoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16Cl2N2O3S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
propyl 4-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-2-9-25-17(24)11-3-6-13(7-4-11)21-18(26)22-16(23)14-8-5-12(19)10-15(14)20/h3-8,10H,2,9H2,1H3,(H2,21,22,23,26) |
InChI Key |
QGYRROFEYYFFJI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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